molecular formula C6H14NO8Ti- B1583689 Dihydroxybis(ammonium lactato)titanium CAS No. 65104-06-5

Dihydroxybis(ammonium lactato)titanium

Cat. No.: B1583689
CAS No.: 65104-06-5
M. Wt: 276.04 g/mol
InChI Key: SVDLWUOONQVSMJ-UHFFFAOYSA-K
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Mechanism of Action

Action Environment

The action, efficacy, and stability of Dihydroxybis(ammonium lactato)titanium can be influenced by various environmental factors. For instance, the compound’s ability to form stable aqueous solutions suggests that its action and stability can be influenced by the presence and characteristics of water in the environment . Furthermore, the compound’s efficacy in forming titanium-based structures may be influenced by factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

The role of Dihydroxybis(ammonium lactato)titanium in biochemical reactions is significant. It is used in the production of water-soluble titanium complex

Molecular Mechanism

The molecular mechanism of action of this compound is not well defined. It is known to be involved in the synthesis of TiO2/WO3 nanofibers applicable in photocatalysis

Comparison with Similar Compounds

  • Titanium(IV) oxyacetylacetonate
  • Titanium(IV) isopropoxide
  • Titanium(IV) butoxide
  • Titanium(IV) oxysulfate

Uniqueness: Dihydroxybis(ammonium lactato)titanium is unique due to its water solubility and ability to form stable aqueous solutions. This property makes it particularly suitable for applications requiring water-based processes, such as photocatalysis and biomedical applications .

Properties

CAS No.

65104-06-5

Molecular Formula

C6H14NO8Ti-

Molecular Weight

276.04 g/mol

IUPAC Name

azanium;2-oxidopropanoate;titanium(4+);dihydroxide

InChI

InChI=1S/2C3H5O3.H3N.2H2O.Ti/c2*1-2(4)3(5)6;;;;/h2*2H,1H3,(H,5,6);1H3;2*1H2;/q2*-1;;;;+4/p-3

InChI Key

SVDLWUOONQVSMJ-UHFFFAOYSA-K

SMILES

CC(C(=O)O)O.CC(C(=O)O)O.N.N.O.O.[Ti]

Canonical SMILES

CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].[NH4+].[OH-].[OH-].[Ti+4]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Dihydroxybis(ammonium lactato)titanium in the synthesis of hollow TiO2 nanospheres?

A1: this compound acts as a precursor to titanium dioxide (TiO2) in this synthesis []. When the sepharose gel containing protamine is soaked in the this compound solution, a reaction occurs at room temperature. This reaction likely involves the this compound interacting with the protamine and the sepharose gel network, leading to the formation of TiO2 within the gel matrix. Subsequent heating removes the gel and freeze-drying results in the formation of the hollow TiO2 nanospheres. The exact mechanism of hollow sphere formation is not fully elaborated in the provided abstract.

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